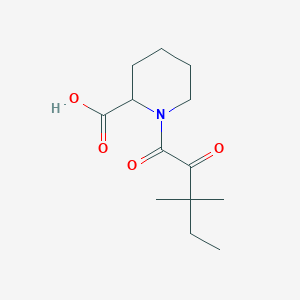

2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)-

Description

The compound 2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)- (CAS 152754-34-2) is a piperidine derivative with a molecular formula of C₂₂H₃₇NO₄ and a molecular weight of 379.54 g/mol. Its structure features:

- A piperidine ring with a carboxylic acid group at position 2 (S-configuration).

- A 3,3-dimethyl-1,2-dioxopentyl substituent at position 1, introducing two ketone groups and a branched alkyl chain.

- A 3-cyclohexylpropyl ester group, enhancing hydrophobicity .

The (2S) stereochemistry is critical for pharmacological interactions, as spatial arrangement influences binding to biological targets.

Properties

IUPAC Name |

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-4-13(2,3)10(15)11(16)14-8-6-5-7-9(14)12(17)18/h9H,4-8H2,1-3H3,(H,17,18)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXADOKFGBKLOD-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)- involves multiple steps, starting with the preparation of the piperidine ring. The reaction conditions typically include the use of strong acids or bases to facilitate the formation of the ring structure. The dioxopentyl group is then introduced through a series of reactions involving ketones and aldehydes under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced catalysts and solvents is common to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles and electrophiles: Halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

Antimicrobial Activity

Studies have indicated that derivatives of piperidinecarboxylic acids exhibit antimicrobial properties. For example, compounds similar to 2-Piperidinecarboxylic acid have shown efficacy against various bacterial strains, making them candidates for antibiotic development.

Neurological Applications

Research suggests that piperidine derivatives can influence neurotransmitter systems. The compound may play a role in developing treatments for neurological disorders by modulating pathways involved in synaptic transmission.

Case Study:

A recent study explored the synthesis of piperidine derivatives and their effects on neurotransmitter modulation in animal models. Results indicated that certain modifications to the piperidine structure enhanced binding affinity to serotonin receptors, suggesting potential for antidepressant activity .

Agricultural Science

The compound has potential applications in agrochemicals:

Pesticide Development

Research into the structure-activity relationship of piperidine derivatives has revealed that they can act as effective insecticides and herbicides. The incorporation of the dimethyl-1,2-dioxopentyl moiety enhances biological activity against pests.

Case Study:

Field trials conducted with formulations containing 2-Piperidinecarboxylic acid derivatives demonstrated significant reductions in pest populations while maintaining low toxicity to beneficial insects .

Materials Science

The unique properties of this compound make it suitable for material applications:

Polymer Synthesis

Piperidine derivatives are often utilized as monomers or additives in polymer chemistry due to their ability to enhance mechanical properties and thermal stability.

Coatings and Adhesives

The incorporation of this compound into coatings has been shown to improve adhesion properties and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between the target compound and analogs:

Key Comparative Insights

Boc-protected analogs (e.g., CAS 98303-20-9) offer greater amine stability but reduced reactivity compared to the target compound’s ester and ketone functionalities .

Hydrophobicity vs. Solubility :

- The 3-cyclohexylpropyl ester in the target compound enhances membrane permeability but reduces aqueous solubility, contrasting with the hydrophilic (2S)-1-hydroxypiperidine-2-carboxylic acid () .

- Aromatic substituents (e.g., phenyl in CAS 652971-20-5) improve π-π stacking but may increase metabolic instability compared to the target’s aliphatic groups .

Research Findings and Data

Biological Activity

2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C13H21NO4

- Molecular Weight : 255.31 g/mol

- CAS Number : 152754-55-7

- IUPAC Name : 2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)-

The compound features a piperidine ring which is known for its role in various pharmacological activities. The presence of a dioxopentyl side chain contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have shown that derivatives of piperidinecarboxylic acids exhibit significant antimicrobial properties. For instance:

- Tuberculostatic Activity : A series of synthesized piperidinothiosemicarbazones demonstrated promising activity against Mycobacterium tuberculosis. The structure–activity relationship (SAR) indicated that piperidine derivatives were particularly effective due to their basicity and structural configuration .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Piperidine Derivative 1 | 4 | Effective against M. tuberculosis |

| Piperidine Derivative 2 | 6.25 | Moderate activity |

Cardiovascular Effects

Research has highlighted the vasorelaxant and bradycardic effects of certain piperidine derivatives. Compounds synthesized from the piperidine framework have been evaluated for their cardiovascular effects:

- Vasorelaxant Activity : Some derivatives exhibited vasorelaxation in vitro, suggesting potential applications in treating hypertension .

| Compound | Effect | Mechanism |

|---|---|---|

| Compound A | Vasorelaxation | Endothelial-dependent relaxation |

| Compound B | Bradycardia | Inhibition of cardiac rate |

Synthesis and Structure-Activity Relationship

The synthesis of 2-Piperidinecarboxylic acid derivatives typically involves multi-step reactions starting from readily available piperidine precursors. The modifications on the piperidine ring and side chains significantly influence their biological activity.

Key Findings from SAR Studies

- Basicity : The basicity of substituents on the piperidine ring correlates positively with antimicrobial potency.

- Hydrophobic Interactions : Increased hydrophobic character enhances membrane permeability and bioavailability.

- Substituent Positioning : The position of substituents on the piperidine ring affects binding affinity to biological targets.

Case Study 1: Antitubercular Activity

A study synthesized several piperidinothiosemicarbazone derivatives and assessed their activity against M. tuberculosis. The most potent compound exhibited an MIC value of 4 µg/mL against clinical strains, indicating strong potential for further development as an antitubercular agent .

Case Study 2: Cardiovascular Applications

In a cardiovascular study, compounds derived from the piperidine framework were tested for their effects on heart rate and vascular tension. Results demonstrated that certain derivatives could effectively lower heart rates while promoting vasodilation, suggesting therapeutic applications in managing cardiovascular diseases .

Q & A

Q. What is the chemical identification of (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-piperidinecarboxylic acid?

Methodological Answer :

- CAS Number : The compound’s structural analogs (e.g., 2-piperidinecarboxylic acid derivatives) are often cataloged under specific CAS numbers (e.g., 535-75-1 for the parent scaffold) .

- Structural Confirmation : Use spectroscopic techniques (NMR, FT-IR) to confirm the dioxopentyl and piperidine moieties. The SMILES string

O=C(C(=O)C(C)(C)CC)N3C(C(=O)OC(...))CCCC3can guide computational modeling .

Q. What synthetic strategies are reported for structurally related piperidinecarboxylic acid derivatives?

Methodological Answer :

- Key Steps : (i) Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups, (ii) introduction of the 3,3-dimethyl-1,2-dioxopentyl moiety via ketone acylation, and (iii) chiral resolution using enzymatic or chromatographic methods to isolate the (2S)-enantiomer .

- Challenges : Ensure stereochemical purity during acylation; monitor reaction intermediates via LC-MS.

Advanced Research Questions

Q. How can the stereochemistry of the (2S)-configuration be experimentally validated?

Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to confirm absolute configuration. For analogs, synchrotron radiation has been used to achieve high-resolution data (e.g., 0.84 Å) .

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA/IB) with polar organic mobile phases to separate enantiomers and compare retention times with standards .

Q. What pharmacological activities have been observed in structurally similar 2-piperidinecarboxylic acid derivatives?

Methodological Answer :

- Anticonvulsant Activity : Derivatives with substituted acyl groups (e.g., dioxopentyl) show GABA reuptake inhibition. Use rodent seizure models (e.g., maximal electroshock test) to evaluate efficacy. Dose-response curves and brain penetration studies (via LC-MS/MS) are critical .

- Structure-Activity Relationships (SAR) : Modify the dioxopentyl side chain (e.g., alkyl group substitution) to assess impact on potency. Computational docking (e.g., AutoDock Vina) into GABA transporter-1 (GAT-1) models can guide design .

Q. How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer :

- Cross-Validation : Compare experimental NMR (¹H/¹³C) and mass spectra (HRMS) with quantum-chemically predicted spectra (e.g., DFT calculations at B3LYP/6-31G* level) .

- Isotopic Labeling : Synthesize deuterated analogs to confirm ambiguous proton assignments in crowded spectral regions (e.g., δ 1.2–1.5 ppm for methyl groups) .

Q. What analytical methods are recommended for purity assessment?

Methodological Answer :

- HPLC-DAD/ELSD : Use reverse-phase C18 columns (e.g., Agilent Zorbax) with gradient elution (water/acetonitrile + 0.1% TFA). Monitor for byproducts (e.g., unreacted Boc-protected intermediates) .

- Elemental Analysis : Verify C, H, N composition within ±0.4% of theoretical values to confirm stoichiometric integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.